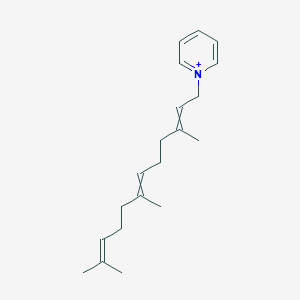
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium involves several steps. One common method starts with the precursor farnesol, which undergoes a series of reactions including oxidation, reduction, and substitution to form the desired product. Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial products
Mécanisme D'action
The mechanism of action of 1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium can be compared with other similar compounds, such as:
Farnesol: A precursor in the synthesis of the compound, known for its role in the biosynthesis of cholesterol and other important biomolecules.
Farnesoic acid: Another related compound with similar structural features and biological activities.
Farnesyl acetate: Used in the fragrance industry and has similar chemical properties. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers
Propriétés
Numéro CAS |
927670-34-6 |
|---|---|
Formule moléculaire |
C20H30N+ |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
1-(3,7,11-trimethyldodeca-2,6,10-trienyl)pyridin-1-ium |
InChI |
InChI=1S/C20H30N/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-17-21-15-6-5-7-16-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3/q+1 |
Clé InChI |
FCQBRAHNQKOITF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(=CC[N+]1=CC=CC=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


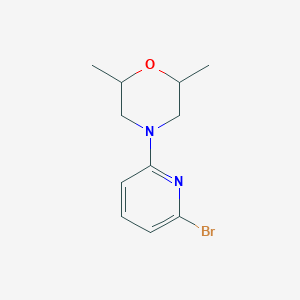
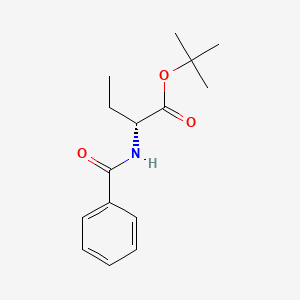
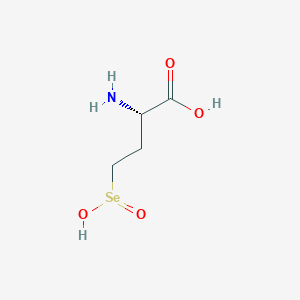
![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)
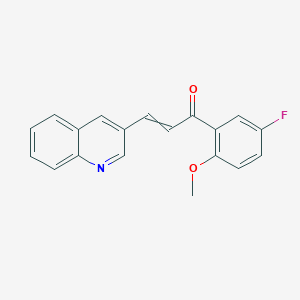
![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
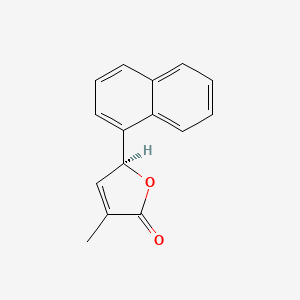



![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
